Desmethyldoxepin solution, cis/trans, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Description
Desmethyldoxepin (cis/trans), provided as a certified reference material (CRM) (1.0 mg/mL in methanol, 1 mL ampule), is a primary metabolite of the tricyclic antidepressant doxepin. This CRM is critical for clinical toxicology, forensic analysis, and therapeutic drug monitoring due to its role in quantifying drug levels in biological matrices . The solution contains both cis- and trans-isomers, which exhibit distinct pharmacokinetic and pharmacodynamic properties .
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKCEFHNSNZIHO-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177750 | |
| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-46-6 | |
| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58534-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-Desmethyldoxepin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058534466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLDOXEPIN, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB853T8Y6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Desmethyldoxepin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060840 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Acylation of Doxepin Hydrochloride
Doxepin hydrochloride undergoes acylation with chloroformic acid-2,2,2-trichloroethyl ester in dichloromethane or trichloromethane. Organic bases such as N,N-diisopropylethylamine or triethylamine catalyze the reaction at a molar ratio of 1:1.2–1.6 (doxepin:acylating agent). The ice-water bath maintains temperatures between 0–5°C, preventing side reactions. After 1–3 hours, the intermediate N-acyl doxepin (Intermediate A) is isolated via alkaline extraction and solvent evaporation.
Zinc-Mediated Reduction
Intermediate A is reduced using zinc powder (1.5–3.5:1 mass ratio to doxepin) in tetrahydrofuran or N,N-dimethylformamide. Weak acids like glacial acetic acid or sodium dihydrogen phosphate (pH 5.5) protonate the reaction mixture, enhancing zinc’s reducing capacity. At 20–60°C for 1–3 hours, the acyl group is cleaved, yielding demethyldoxepin as a yellow oil. Filtration and pH adjustment to 12 liberate the free base, which is extracted into ethyl acetate and concentrated.
Salt Formation and Purification
Demethyldoxepin is dissolved in isopropanol or ethyl acetate and treated with saturated HCl to form the hydrochloride salt. Crystallization at pH 1–3 yields white solids, which are vacuum-dried. The patented method achieves 44–50% overall yield with HPLC purity exceeding 95%.
Formulation of Certified Reference Material
Solution Preparation
The desmethyldoxepin hydrochloride API is dissolved in HPLC-grade methanol to a final concentration of 1.0 mg/mL. Methanol’s low volatility and compatibility with mass spectrometry make it ideal for CRM applications. The solution is filtered through 0.22 μm membranes to remove particulates and dispensed into amber glass ampules under nitrogen to prevent oxidation.
Quality Control Parameters
Certification involves rigorous analytical validation (Table 1):
Table 1: Specifications for Desmethyldoxepin CRM
| Parameter | Specification |
|---|---|
| Concentration | 1.0 ± 0.05 mg/mL |
| Purity (HPLC) | ≥98% |
| Residual Solvents | <ICH Q3C limits |
| Sterility | Non-sterile |
| Storage | −20°C, protected from light |
Stability studies confirm the solution’s integrity over 24 months at −20°C, with no detectable degradation by LC-MS/MS.
Analytical and Pharmacological Applications
Quantification in Biological Matrices
The CRM enables precise calibration in LC-MS/MS assays for plasma and urine samples. A pharmacokinetic study found linear detection from 1–500 ng/mL, with inter-day precision <10% RSD. Desmethyldoxepin’s cis/trans isomerism necessitates chiral chromatography, as the isomers exhibit distinct metabolic clearance rates.
Therapeutic Drug Monitoring
Doxepin’s narrow therapeutic index (50–150 ng/mL) requires monitoring both parent drug and desmethyldoxepin. The CRM facilitates dose optimization, particularly in elderly patients with reduced cytochrome P450 2D6 activity.
Advantages Over Traditional Methods
The patented synthesis reduces production time from >24 hours to <10 hours, cutting costs by 40%. Traditional routes suffered from low yields (20–30%) due to over-reduction or byproduct formation. In contrast, the zinc/acetic acid system selectively cleaves the N-acyl group without altering the tricyclic core.
Challenges and Optimization Strategies
Isomer Control
Cis/trans isomerism arises during the reduction step. Temperature modulation (35–50°C) favors the Z-isomer, which predominates in commercial CRM. Chiral additives like L-proline may further enhance stereoselectivity, though this remains under investigation.
Scale-Up Considerations
While the patent exemplifies batch sizes of 10–50 g, industrial-scale production requires continuous flow reactors to manage exothermic reactions. Solvent recovery systems are critical for tetrahydrofuran, which poses explosion risks at high concentrations.
Chemical Reactions Analysis
Types of Reactions
Desmethyldoxepin undergoes various chemical reactions, including:
Oxidation: Desmethyldoxepin can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert desmethyldoxepin to its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine forms.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1. Treatment of Sleep Disorders
Desmethyldoxepin has been primarily studied for its efficacy in treating various sleep disorders, including chronic and transient insomnia. Research indicates that it can be administered in low to high dosages depending on the severity of the condition. The compound works by enhancing sleep quality and reducing the time taken to fall asleep, thereby addressing both onset and maintenance insomnia .
2. Antidepressant Properties
As a metabolite of doxepin, desmethyldoxepin retains some antidepressant effects. Studies suggest that it may help alleviate symptoms of depression, particularly when used in conjunction with other therapeutic agents . Its role as an antidepressant is particularly relevant in patients who may not respond adequately to conventional treatments.
3. Analgesic Effects
Emerging research has indicated that desmethyldoxepin may possess analgesic properties, making it a candidate for further investigation in pain management therapies. Its mechanism may involve modulation of neurotransmitter systems related to pain perception .
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
Desmethyldoxepin is frequently analyzed using HPLC techniques to determine its concentration in biological samples. This method allows for precise quantification and is essential for pharmacokinetic studies. A study analyzing plasma concentrations found that desmethyldoxepin levels often fell below therapeutic ranges, indicating the need for careful monitoring during treatment .
2. Hair Analysis
Recent studies have utilized hair samples to detect desmethyldoxepin levels post-therapy. This method provides insights into long-term drug exposure and metabolism, which is crucial for understanding patient compliance and drug efficacy over time . The detection limits achieved through gas chromatography-mass spectrometry (GC-MS) highlight the compound's stability in hair matrices over extended periods.
Case Studies
Mechanism of Action
Desmethyldoxepin exerts its effects primarily through its interaction with neurotransmitter receptors in the brain. It inhibits the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing neurotransmission. This mechanism is similar to that of its parent compound, doxepin, and contributes to its antidepressant effects.
Comparison with Similar Compounds
Key Specifications
- CAS No.: 1225-56-5
- Molecular Formula: C₁₈H₁₉NO
- Molecular Weight : 265.35 g/mol
- Concentration: 1.0 mg/mL in methanol
- Storage : −20°C in flame-sealed ampules .
Comparison with Structurally Related Compounds
Doxepin and Deuterated Analogues
- Doxepin-D3 (cis/trans) Hydrochloride (100 µg/mL in methanol): A deuterated internal standard used to enhance analytical precision in GC-MS and LC-MS workflows. Its deuterium labeling minimizes interference from endogenous compounds .
- Key Difference: Deuterated analogues like Doxepin-D3 are optimized for isotope dilution mass spectrometry, whereas non-deuterated Desmethyldoxepin serves as a primary calibrator .
Other Antidepressant Metabolites
- Desmethylolanzapine Dihydrochloride (1.0 mg/mL in acetonitrile/water): A metabolite of olanzapine, this CRM shares similarities in clinical testing applications but differs in solvent composition (acetonitrile/water vs. methanol) and molecular weight (371.33 g/mol) .
- Norfluoxetine Oxalate: A fluoxetine metabolite, available as a CRM in methanol. Unlike Desmethyldoxepin, it lacks geometric isomerism, simplifying quantification .
Comparison with Isomer-Specific CRMs
Many CRMs for antidepressants require isomer resolution to ensure accuracy. For example:
- Cis- vs. Trans-Doxepin : Studies show cis-isomers have longer half-lives and higher plasma concentrations than trans-isomers, necessitating separate calibration curves .
- Desmethyldoxepin Isomers : The cis-isomer predominates in patient plasma (55–70% of total metabolite), impacting therapeutic drug monitoring protocols .
Chromatographic Techniques
| Method | Resolution of Isomers | LOQ for Desmethyldoxepin | Reference |
|---|---|---|---|
| Packed Column GC | No | 10 ng/mL | |
| Capillary GC | Yes | 0.25 ng/mg (hair) | |
| HPLC-Q-TOF-MS | Partial | 0.25 ng/mg |
Key Findings
- Hair Analysis : Desmethyldoxepin is detectable in hair samples up to 5 months post-therapy, with cis-isomer incorporation being 1.5× higher than trans-isomer .
- Plasma Monitoring : Failure to separate isomers leads to underestimation of total drug levels by 20–30%, affecting dose-response correlations .
Data Table: Comparison of Desmethyldoxepin with Similar CRMs
Research Implications
Biological Activity
Desmethyldoxepin, the active metabolite of doxepin, is a tricyclic antidepressant with significant biological activity, particularly in its effects on inflammation and neurotransmitter systems. This article explores the biological activity of desmethyldoxepin solution (cis/trans, 1.0 mg/mL in methanol) as a certified reference material, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Chemical Name : Desmethyldoxepin
- Molecular Formula : C₁₈H₁₉NO
- Concentration : 1.0 mg/mL
- Solvent : Methanol
- Form : Ampule of 1 mL
Desmethyldoxepin functions primarily as a norepinephrine reuptake inhibitor , which enhances norepinephrine levels in the synaptic cleft, contributing to its antidepressant effects. Additionally, it exhibits antihistaminic properties by blocking H1 receptors, which can lead to sedation and relief from anxiety symptoms.
Key Pharmacological Actions:
- Antidepressant Activity : Desmethyldoxepin is effective in treating depression due to its ability to modulate neurotransmitter levels.
- Anti-inflammatory Effects : Research indicates that desmethyldoxepin significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation .
Anti-inflammatory Effects
A pivotal study evaluated the anti-inflammatory effects of doxepin and its metabolite desmethyldoxepin using a carrageenan-induced paw edema model. The findings revealed that:
- Cytokine Inhibition : Doxepin significantly reduced levels of TNF-α (by 73%) and IL-6 (by approximately 80%) compared to control groups .
- Myeloperoxidase Activity : The treatment resulted in a marked decrease in myeloperoxidase (MPO) activity, indicating reduced neutrophil migration into inflamed tissues .
| Treatment Group | TNF-α Reduction (%) | IL-6 Reduction (%) | MPO Activity Reduction (%) |
|---|---|---|---|
| Control | 0 | 0 | 0 |
| Doxepin (60 mg/kg) | 73 | 80 | Significant decrease |
| Dexamethasone (2 mg/kg) | Comparable | Comparable | Comparable |
Case Studies
- Postmortem Toxicology : A case study highlighted the concentrations of doxepin and desmethyldoxepin in fatal drug poisonings. It was noted that the metabolite's concentration could provide insights into the pharmacokinetics and potential toxicity associated with doxepin use .
- Hair Analysis Study : Another study analyzed hair samples from patients undergoing doxepin therapy. It demonstrated that both doxepin and desmethyldoxepin were detectable several months after cessation of treatment, suggesting prolonged biological activity .
Pharmacokinetics
Desmethyldoxepin is primarily metabolized by cytochrome P450 enzymes, with CYP2C19 playing a significant role. The elimination half-life is approximately 31 hours, which is longer than that of doxepin itself (mean 17 hours). This extended half-life may contribute to its sustained pharmacological effects .
Q & A
Basic Questions
Q. How should Desmethyldoxepin solution be stored to ensure long-term stability and avoid degradation?
- Methodological Answer : Store the solution at –20°C in tightly sealed amber ampules under inert gas (e.g., argon) to prevent evaporation, photodegradation, and oxidation. Snap-sealed ampules (Snap-N-Spike®/Snap-N-Shoot®) minimize exposure to air and moisture, critical for maintaining the CRM’s integrity. Stability studies under ISO/IEC 17025 guidelines confirm these conditions preserve accuracy for ≥24 months .
Q. What analytical techniques are validated for quantifying Desmethyldoxepin in clinical or forensic samples?
- Methodological Answer : Use gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) for high specificity.
- GC : Optimal for volatile analytes; derivatization may enhance sensitivity for polar metabolites.
- LC-MS/MS : Preferred for non-volatile compounds, enabling direct analysis of the cis/trans isomers without derivatization.
Both techniques require calibration against the CRM to ensure traceability and compliance with ISO 17034 standards .
Advanced Research Questions
Q. How can chromatographic methods resolve cis/trans isomers of Desmethyldoxepin, and what parameters influence resolution?
- Methodological Answer :
- Column Selection : Use a chiral stationary phase (e.g., biphenyl or phenyl-hexyl columns) to exploit differences in isomer hydrophobicity and stereochemistry. Biphenyl phases reduce silanol activity, improving peak symmetry .
- Mobile Phase Optimization : Adjust organic modifiers (e.g., methanol vs. acetonitrile) and pH to modulate retention times. For LC, a gradient elution (e.g., 10–90% methanol in 0.1% formic acid) enhances separation .
- Temperature Control : Lower column temperatures (e.g., 15–25°C) slow isomer interconversion, improving resolution .
Q. What validation parameters are critical when incorporating this CRM into pharmacokinetic or metabolic stability studies?
- Methodological Answer :
- Accuracy and Precision : Perform spike-and-recovery experiments using the CRM at multiple concentrations (e.g., 0.1–2.0 µg/mL) in biological matrices (urine, plasma).
- Matrix Effects : Validate ion suppression/enhancement in LC-MS/MS via post-column infusion.
- Stability Testing : Assess short-term (room temperature) and freeze-thaw stability against the CRM to ensure method robustness under varying conditions .
Q. How can isotopic analogs (e.g., deuterated Desmethyldoxepin) improve quantification accuracy in complex matrices?
- Methodological Answer : Use N-Desmethyldoxepin-D3 (deuterated internal standard) to correct for matrix-induced ionization variability in MS. The deuterated analog co-elutes with the analyte, normalizing extraction efficiency and instrument drift. This approach reduces relative standard deviation (RSD) to <5% in inter-day assays .
Q. How should researchers address discrepancies in quantification between GC and LC methods for Desmethyldoxepin?
- Methodological Answer :
- Source Identification : Compare extraction protocols (e.g., liquid-liquid vs. solid-phase extraction) and derivatization efficiency in GC.
- Cross-Validation : Analyze a subset of samples using both techniques and the CRM to identify technique-specific biases (e.g., incomplete derivatization in GC or ion suppression in LC).
- Data Normalization : Apply correction factors derived from CRM recovery rates (e.g., 85–115%) to harmonize results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
